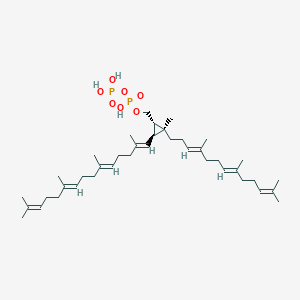
(1S,2S,3S)-prephytoene diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S)-prephytoene diphosphate is a prephytoene diphosphate. It is an enantiomer of a (1R,2R,3R)-prephytoene diphosphate.
Applications De Recherche Scientifique
Role in Carotenoid Biosynthesis
Carotenoid Production
(1S,2S,3S)-prephytoene diphosphate serves as a precursor to phytoene, the first C40 carotenoid. The enzymatic conversion of this compound to phytoene is catalyzed by phytoene synthase. This reaction is a critical step in the carotenoid biosynthetic pathway and is considered a bottleneck due to its regulatory nature .
Mechanism and Enzyme Activity
The conversion process involves two main enzyme activities:
- The coupling of geranylgeranyl diphosphate to form this compound.
- The subsequent conversion of this compound into phytoene .
Research has shown that the enzyme responsible for this transformation exhibits Michaelis-Menten kinetics with specific Km values for its substrates . Understanding this mechanism is essential for manipulating carotenoid production in agricultural biotechnology.
Biotechnological Applications
Genetic Engineering in Plants
The manipulation of genes involved in the carotenoid biosynthetic pathway can enhance the production of beneficial carotenoids in crops. By overexpressing phytoene synthase or other related enzymes, researchers aim to increase carotenoid content in fruits and vegetables . This has implications for improving nutritional quality and health benefits.
Synthetic Biology
In synthetic biology, this compound can be utilized to engineer microbial systems for the production of carotenoids. These systems can be optimized for higher yields and efficiency compared to traditional plant extraction methods .
Industrial Applications
Food Industry
Carotenoids derived from this compound are widely used as natural colorants and antioxidants in the food industry. They are recognized for their health benefits and are preferred over synthetic dyes due to consumer demand for natural ingredients .
Pharmaceuticals and Nutraceuticals
The antioxidant properties of carotenoids make them valuable in pharmaceutical formulations. Research indicates that they may play a role in reducing oxidative stress-related diseases . As such, this compound's role as a precursor can be pivotal in developing health supplements.
Case Study 1: Enhancing Carotenoid Content in Tomatoes
A study conducted on genetically modified tomatoes demonstrated increased levels of lycopene and beta-carotene through the overexpression of genes involved in the carotenoid biosynthetic pathway. The results indicated that manipulating this compound levels significantly enhanced overall carotenoid content .
Case Study 2: Microbial Production of Carotenoids
Research on engineered E. coli strains showed successful synthesis of carotenoids from this compound through optimized metabolic pathways. This approach not only increased yield but also reduced production costs compared to traditional plant extraction methods .
Propriétés
Formule moléculaire |
C40H68O7P2 |
|---|---|
Poids moléculaire |
722.9 g/mol |
Nom IUPAC |
[(1S,2S,3S)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m0/s1 |
Clé InChI |
RVCNKTPCHZNAAO-XGYYIUAYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Synonymes |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















